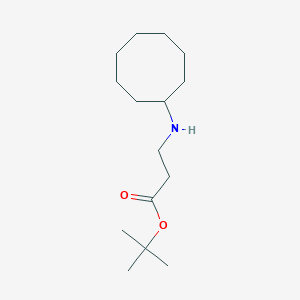![molecular formula C13H17NO4 B6340526 Ethyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]propanoate CAS No. 1221341-50-9](/img/structure/B6340526.png)
Ethyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]propanoate is a chemical compound with the molecular formula C13H17NO4 . It is also known as β-Alanine, N-(1,3-benzodioxol-5-ylmethyl)-, ethyl ester . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Wissenschaftliche Forschungsanwendungen
Biomarker Studies for Tobacco Exposure and Cancer Research
Measurement of human urinary carcinogen metabolites is a key approach for acquiring vital information about the impact of tobacco on cancer. These metabolites, including those from benzene and benzo[a]pyrene, are quantified in the urine of smokers or those exposed to environmental tobacco smoke. The utility of these assays is crucial in delineating exposed versus non-exposed individuals and understanding carcinogen metabolism in humans. Such biomarkers are indispensable for future research on tobacco products and strategies for harm reduction, as well as for studying the role of metabolic polymorphisms in cancer and evaluating human exposure to carcinogens from environmental tobacco smoke (Hecht, 2002).
Environmental and Biodegradation Studies
Ethyl tert-butyl ether (ETBE) biodegradation in soil and groundwater reveals the capability of microorganisms to degrade ETBE aerobically or via cometabolism. Understanding the biodegradation pathways, including the initial hydroxylation and formation of intermediates, is crucial for addressing environmental contamination. Studies on ETBE-degrading microorganisms and pathways, including the identification of specific genes facilitating ETBE transformation, are essential for bioaugmentation strategies to mitigate groundwater contamination (Thornton et al., 2020).
Toxicological Reviews
A comprehensive review on ethyl tertiary-butyl ether (ETBE) explores its use in gasoline to reduce emissions and avoid organo-lead compounds while maintaining high octane numbers. It delves into the metabolism, toxicity, and effects on humans and animals, providing insights into ETBE's low toxicity and its impact on organs such as the kidney and liver. This review helps in understanding the safety and environmental impact of ETBE usage (Mcgregor, 2007).
Ethylene and Its Precursors in Plant Biology
The role of 1-aminocyclopropane-1-carboxylic acid (ACC) in plants goes beyond being a precursor to ethylene, a plant hormone. ACC's involvement in various biological roles, including its metabolism by bacteria to favor plant growth and its role as a potential independent signaling molecule, underscores the complex interplay of ethylene and its precursors in plant biology (Van de Poel & Van Der Straeten, 2014).
Antioxidant Capacity Assessment
The ABTS/PP decolorization assay provides insights into the antioxidant capacity of various substances. By elucidating the reaction pathways, including the formation of coupling adducts and their oxidative degradation, this review contributes to the understanding of antioxidant interactions and their measurement. Such assays are critical for assessing the antioxidant capacity in food and pharmaceutical research (Ilyasov et al., 2020).
Safety and Hazards
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They make no representation or warranty whatsoever with respect to this product, including any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party .
Eigenschaften
IUPAC Name |
ethyl 3-(1,3-benzodioxol-5-ylmethylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-2-16-13(15)5-6-14-8-10-3-4-11-12(7-10)18-9-17-11/h3-4,7,14H,2,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDDEMUKVUCGEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNCC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 3-[(butan-2-yl)amino]-2-methylpropanoate](/img/structure/B6340448.png)

![tert-Butyl 3-[(furan-2-ylmethyl)amino]-2-methylpropanoate](/img/structure/B6340468.png)
![tert-Butyl 2-methyl-3-[(pentan-3-yl)amino]propanoate](/img/structure/B6340474.png)
![tert-Butyl 3-{[3-(propan-2-yloxy)propyl]amino}propanoate](/img/structure/B6340480.png)
![tert-Butyl 2-methyl-3-[(pentan-2-yl)amino]propanoate](/img/structure/B6340495.png)

![Ethyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340505.png)
![tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate](/img/structure/B6340513.png)
![Ethyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340520.png)

![tert-Butyl 3-[(diphenylmethyl)amino]propanoate](/img/structure/B6340533.png)
![tert-Butyl 3-{[3-(diethylamino)propyl]amino}propanoate](/img/structure/B6340540.png)
![tert-Butyl 3-{[(4-chlorophenyl)methyl]amino}propanoate](/img/structure/B6340548.png)